TP-004

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TP-004 es un inhibidor potente y reversible de la metionina aminopeptidasa 2 (MetAP2), con una concentración inhibitoria (IC50) de 6 nanomolar . La metionina aminopeptidasa 2 es una enzima involucrada en la eliminación de la metionina amino-terminal de las proteínas nacientes, lo cual es crucial para la maduración y la función de las proteínas . This compound ha generado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer y otras enfermedades proliferativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de TP-004 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores automatizados, procesos de flujo continuo y medidas estrictas de control de calidad para garantizar la coherencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: TP-004 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales en this compound.

Sustitución: this compound puede sufrir reacciones de sustitución donde átomos o grupos específicos se reemplazan por otros.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden estudiar más a fondo por su actividad biológica .

Aplicaciones Científicas De Investigación

TP-004 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

TP-004 ejerce sus efectos inhibiendo reversiblemente la metionina aminopeptidasa 2. Esta enzima es responsable de la eliminación de la metionina amino-terminal de las proteínas nacientes, un paso crucial en la maduración de las proteínas . Al inhibir esta enzima, this compound interrumpe la maduración y la función de las proteínas, lo que lleva a la inhibición de la proliferación celular . Los objetivos moleculares y las vías involucradas incluyen la enzima metionina aminopeptidasa 2 y sus vías de señalización asociadas .

Compuestos similares:

Fumagilina: Otro inhibidor de la metionina aminopeptidasa 2, pero con una estructura química y potencia diferentes.

TNP-470: Un análogo sintético de la fumagilina con estabilidad y potencia mejoradas.

Beloranib: Un inhibidor de la metionina aminopeptidasa 2 utilizado en el tratamiento de la obesidad.

Singularidad de this compound: this compound es único debido a su alta potencia e inhibición reversible de la metionina aminopeptidasa 2, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas . Su naturaleza reversible permite un mejor control sobre sus efectos inhibitorios, reduciendo el riesgo de inhibición enzimática prolongada .

Comparación Con Compuestos Similares

Fumagillin: Another inhibitor of methionine aminopeptidase 2, but with a different chemical structure and potency.

TNP-470: A synthetic analog of fumagillin with enhanced stability and potency.

Beloranib: A methionine aminopeptidase 2 inhibitor used in the treatment of obesity.

Uniqueness of TP-004: this compound is unique due to its high potency and reversible inhibition of methionine aminopeptidase 2, making it a valuable tool for research and potential therapeutic applications . Its reversible nature allows for better control over its inhibitory effects, reducing the risk of prolonged enzyme inhibition .

Actividad Biológica

TP-004 is a compound recognized for its potent biological activity, particularly as an inhibitor of methionine aminopeptidase 2 (MetAP2). This article delves into its mechanisms of action, biological implications, and relevant research findings.

Overview of this compound

This compound has garnered attention in the field of medicinal chemistry due to its specific inhibition of MetAP2, an enzyme involved in protein maturation. The compound exhibits an IC50 value of 6 nM, indicating its high potency as a reversible inhibitor . This enzyme plays a critical role in various cellular processes, including cell proliferation and angiogenesis, making this compound a candidate for therapeutic applications in cancer and other diseases.

The primary mechanism through which this compound exerts its biological effects is by binding to MetAP2, thereby inhibiting its activity. This inhibition results in the accumulation of unprocessed proteins within the cell, which can lead to apoptosis (programmed cell death) in cancer cells. The specificity for MetAP2 allows for targeted therapeutic strategies with potentially reduced off-target effects.

Interaction with Mitochondrial Proteins

Recent studies have highlighted this compound's interaction with mitochondrial proteins, particularly adenine nucleotide translocator (ANT) 2. Research indicates that this compound not only inhibits MetAP2 but also accumulates within mitochondria, where it disrupts mitochondrial function by targeting ANT2. This dual action enhances its efficacy against cancer cells by inducing mitochondrial dysfunction and energy depletion .

Research Findings and Case Studies

1. In Vitro Studies:

- A549 lung cancer cells treated with this compound demonstrated significant mitochondrial toxicity. The compound's ability to induce apoptosis was confirmed through various assays, including Annexin V staining and caspase activation assays.

- Molecular docking studies revealed that specific residues in this compound are crucial for its interaction with ANT2, suggesting a complex mechanism that warrants further investigation .

2. In Vivo Studies:

- Animal models treated with this compound showed reduced tumor growth compared to controls. The studies indicated that the compound effectively penetrates tissues and accumulates in tumor sites, enhancing its therapeutic potential.

- Histological analysis of tumor tissues post-treatment revealed increased apoptosis rates and altered expression levels of pro-apoptotic and anti-apoptotic markers.

Data Table: Summary of Biological Activity

Propiedades

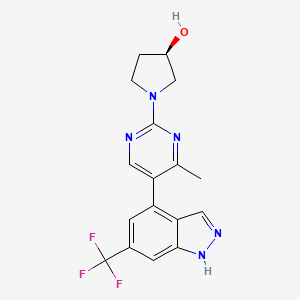

IUPAC Name |

(3R)-1-[4-methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O/c1-9-13(6-21-16(23-9)25-3-2-11(26)8-25)12-4-10(17(18,19)20)5-15-14(12)7-22-24-15/h4-7,11,26H,2-3,8H2,1H3,(H,22,24)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTAEJNPQLMGDJ-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=C3C=NNC3=CC(=C2)C(F)(F)F)N4CCC(C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1C2=C3C=NNC3=CC(=C2)C(F)(F)F)N4CC[C@H](C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.